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Core Science & Biosynthesis

Foundational

The Chemical Structure and Synthesis of 2-Cyclobutylcyclopropan-1-amine Hydrochloride: A Technical Whitepaper

Executive Summary The cyclopropylamine motif is a privileged scaffold in medicinal chemistry, functioning as a core pharmacophore in numerous central nervous system (CNS) therapeutics and epigenetic modulators. 2-Cyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropylamine motif is a privileged scaffold in medicinal chemistry, functioning as a core pharmacophore in numerous central nervous system (CNS) therapeutics and epigenetic modulators. 2-Cyclobutylcyclopropan-1-amine hydrochloride represents a highly specialized derivative wherein a cyclopropane ring is directly appended to a cyclobutyl group. This rigid, bicyclic-like architecture restricts conformational freedom, thereby enhancing target-binding specificity while optimizing lipophilicity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological relevance, and a self-validating synthetic methodology grounded in modern organic chemistry principles.

Structural & Physicochemical Profiling

The structural uniqueness of 2-cyclobutylcyclopropan-1-amine lies in the distinct spatial arrangement of its carbon atoms, which makes it a valuable scaffold for investigating structure-activity relationships (SAR) in drug discovery 1. By formulating the compound as a hydrochloride salt, the primary amine is protonated, significantly increasing its aqueous solubility and stability against oxidative degradation.

ParameterValue
IUPAC Name 2-Cyclobutylcyclopropan-1-amine hydrochloride
CAS Number 1909294-53-6 (Hydrochloride) 2 / 1537733-48-4 (Free Base)
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
Canonical SMILES C1CC(C1)C2CC2N.Cl
Structural Features Rigid bicyclic-like scaffold, primary amine, hydrochloride salt
Physical State Solid (typically crystalline powder)

Pharmacological Relevance & Scaffold Applications

Cyclopropylamines combine the unique electronic and steric properties of cyclopropanes with the presence of a donor nitrogen atom 3. They are widely recognized for their ability to act as mechanism-based suicide inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1). The incorporation of the cyclobutyl ring introduces a distinct steric bulk that can enhance blood-brain barrier (BBB) penetrance and alter target residence time.

ScaffoldApplications Core 2-Cyclobutylcyclopropan- 1-amine Scaffold MAO MAO Inhibitors (Neurology) Core->MAO Bioisosteric Replacement LSD1 LSD1 Inhibitors (Oncology) Core->LSD1 Chromatin Remodeling GPCR GPCR Ligands (Orphan Receptors) Core->GPCR Target Binding

Pharmacological applications of the cyclopropylamine structural scaffold.

Strategic Mechanistic Pathways for Cyclopropylamine Synthesis

The synthesis of substituted cyclopropylamines has historically relied on classical cyclopropanation followed by functional group interconversion. However, modern organometallic chemistry has expanded this toolkit:

  • Kulinkovich-Szymoniak Reaction: Utilizes titanium-mediated coupling of nitriles with Grignard reagents to yield primary cyclopropylamines. While excellent for 1-substituted cyclopropylamines, it is less direct for 1,2-disubstituted variants.

  • Zinc Homoenolate Chemistry: Recent advancements have demonstrated the utility of electrophilic zinc homoenolates—generated in situ from cyclopropanols—which can be trapped by nucleophilic amines to yield highly functionalized trans-cyclopropylamines 4.

  • Curtius Rearrangement (Selected Route): For the targeted synthesis of the 2-cyclobutylcyclopropan-1-amine scaffold, the Curtius rearrangement of a pre-formed cyclopropanecarboxylic acid remains the most reliable method, ensuring strict stereochemical fidelity and high yields.

Self-Validating Experimental Protocol: Synthesis via Curtius Rearrangement

To ensure maximum reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes a specific mechanistic rationale (causality) and an In-Process Control (IPC) to verify success before proceeding.

SynthesisPathway A Vinylcyclobutane + Ethyl Diazoacetate B Ethyl 2-cyclobutyl- cyclopropanecarboxylate A->B Rh2(OAc)4 C 2-Cyclobutyl- cyclopropanecarboxylic acid B->C LiOH, H2O D Boc-Protected Amine C->D DPPA, t-BuOH E 2-Cyclobutylcyclopropan- 1-amine HCl D->E HCl / Dioxane

Synthetic workflow for 2-Cyclobutylcyclopropan-1-amine HCl via Curtius Rearrangement.

Step 1: Rhodium-Catalyzed Cyclopropanation
  • Procedure: To a solution of vinylcyclobutane in anhydrous dichloromethane (DCM), add a catalytic amount of Rh₂(OAc)₄ (1 mol%). Slowly add ethyl diazoacetate (EDA) via a syringe pump over 4 hours at room temperature.

  • Causality & Rationale: The slow addition of EDA ensures a low steady-state concentration of the diazo compound, thereby suppressing the undesired dimerization of EDA to diethyl maleate/fumarate. Rh₂(OAc)₄ is selected over copper catalysts due to its superior efficiency in generating the metallocarbene intermediate under mild conditions.

  • Self-Validation (IPC): Monitor the reaction via GC-MS. The disappearance of the EDA peak and the formation of the product mass (m/z = 168 for the ester) validate the completion of the carbene transfer.

Step 2: Saponification to the Carboxylic Acid
  • Procedure: Dissolve the resulting ethyl 2-cyclobutylcyclopropanecarboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at 40°C for 6 hours. Acidify with 1M HCl to pH 2 and extract with ethyl acetate.

  • Causality & Rationale: The mixed solvent system ensures homogeneity of both the lipophilic ester and the aqueous hydroxide. LiOH is preferred over NaOH/KOH as the lithium ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 4:1) will show the disappearance of the high-Rf ester spot. ¹H NMR of the crude extract must show the absence of the ethyl quartet/triplet signals, confirming complete hydrolysis.

Step 3: Curtius Rearrangement
  • Procedure: Dissolve 2-cyclobutylcyclopropanecarboxylic acid in anhydrous toluene. Add 1.1 equivalents of triethylamine (Et₃N) and 1.05 equivalents of diphenylphosphoryl azide (DPPA). Heat to 80°C for 2 hours. Add an excess of tert-butanol and reflux for an additional 8 hours.

  • Causality & Rationale: DPPA is utilized as a safe, bench-stable alternative to synthesizing highly explosive acyl azides via acid chlorides. Heating induces the loss of N₂ to form a highly reactive isocyanate intermediate with strict retention of stereochemistry. The addition of tert-butanol traps the isocyanate to form a stable Boc-protected amine.

  • Self-Validation (IPC): IR spectroscopy of an aliquot after 2 hours must show a strong isocyanate stretch at ~2250 cm⁻¹. Disappearance of this peak after tert-butanol addition validates successful trapping.

Step 4: Acidic Deprotection and Salt Formation
  • Procedure: Dissolve the Boc-protected amine in anhydrous diethyl ether. Add 4.0 M HCl in dioxane (5 equivalents). Stir at room temperature for 4 hours. Filter the resulting precipitate and wash with cold ether.

  • Causality & Rationale: Anhydrous HCl in dioxane prevents the hydrolytic opening of the highly strained cyclopropane ring, which is susceptible to cleavage under aqueous acidic conditions. The non-polar ether solvent forces the highly polar hydrochloride salt to precipitate out, driving the equilibrium and allowing for easy isolation via filtration without an aqueous workup.

  • Self-Validation (IPC): LC-MS will show the exact mass of the free base (m/z = 112.1 [M+H]⁺). ¹H NMR in D₂O will confirm the presence of the primary amine protons (exchangeable) and the intact cyclopropyl/cyclobutyl ring systems.

References

  • Chemical Reviews (ACS Publications). "Advances in the Synthesis of Cyclopropylamines."[Link]

  • Journal of the American Chemical Society (ACS Publications). "Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines."[Link]

Sources

Exploratory

Mechanism of Action of 2-Cyclobutylcyclopropan-1-amine Hydrochloride In Vitro: A Technical Guide

Introduction & Epigenetic Rationale In the landscape of epigenetic drug discovery, targeting flavin-dependent amine oxidases—specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B)—requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Epigenetic Rationale

In the landscape of epigenetic drug discovery, targeting flavin-dependent amine oxidases—specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B)—requires precision warheads capable of irreversible target engagement. 2-Cyclobutylcyclopropan-1-amine hydrochloride (CAS 1537733-48-4 for the free base) is a highly specialized synthetic amine compound featuring a cyclopropane ring directly bonded to a cyclobutyl group[1].

While classical monoamine oxidase inhibitors like tranylcypromine utilize a phenyl ring for target recognition, the substitution with a cyclobutyl group in this scaffold provides a unique, rigid spatial arrangement[1]. This structural modification is designed to probe the hydrophobic substrate-binding pockets of LSD1 and MAO enzymes, altering the structure-activity relationship (SAR) and potentially shifting selectivity[2]. As a Senior Application Scientist, I have found that understanding the precise mechanism of action (MoA) of such cyclopropylamine derivatives is critical for translating biochemical hits into viable cellular probes.

Core Mechanism of Action: The Cyclopropylamine Warhead

The pharmacological utility of 2-Cyclobutylcyclopropan-1-amine lies entirely in its cyclopropylamine moiety, which acts as a mechanism-based (suicide) inactivator of flavin adenine dinucleotide (FAD)-dependent enzymes[3][4].

The Causality of Suicide Inhibition

Why do we use cyclopropylamines rather than standard competitive inhibitors? The answer lies in thermodynamics and covalent kinetics. The cyclopropane ring possesses immense ring strain (approximately ~27.5 kcal/mol)[1]. In a resting state, the molecule is stable. However, upon entering the catalytic pocket of LSD1 or MAO, the compound hijacks the enzyme's natural catalytic cycle:

  • Substrate Recognition: The cyclobutyl group anchors the molecule in the substrate-binding cleft (normally occupied by the H3K4me1/2 tail for LSD1 or monoamines for MAO)[2][5].

  • Single-Electron Transfer (SET): The FAD cofactor attempts to oxidize the amine. Instead of standard imine formation, a single-electron transfer (or hydride transfer) occurs from the nitrogen to the FAD cofactor[4].

  • Ring Cleavage: The removal of an electron triggers the thermodynamic "spring" of the cyclopropane ring. The ring rapidly opens, generating a highly reactive primary carbon radical or carbocation intermediate[1][4].

  • Covalent Adduct Formation: This reactive intermediate immediately attacks the isoalloxazine ring of the FAD cofactor (typically at the N5 or C4a position), forming an irreversible covalent bond[4][6].

Because the cofactor is covalently modified, the enzyme is permanently inactivated. For LSD1, this prevents the demethylation of histone H3 at lysine 4, leading to an accumulation of H3K4me2 and the subsequent de-repression of target genes (e.g., tumor suppressors or differentiation factors)[6][7].

MoA A 2-Cyclobutylcyclopropan-1-amine (Inhibitor Scaffold) C Single-Electron Transfer (SET) & Enzymatic Oxidation A->C B LSD1 / MAO Enzyme (Active FAD Cofactor) B->C D Cyclopropane Ring Opening (Reactive Radical Generation) C->D E Covalent Adduct Formation (Attack on N5/C4a of FAD) D->E F Irreversible Inactivation of Target Enzyme E->F G Accumulation of H3K4me2 (Epigenetic De-repression) F->G

Mechanism of action of cyclopropylamine-mediated suicide inhibition of FAD-dependent oxidases.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously validate the in vitro activity of 2-Cyclobutylcyclopropan-1-amine hydrochloride, researchers must employ orthogonal assays that confirm both biochemical target engagement and downstream cellular efficacy. Every protocol must be a self-validating system to prevent false positives caused by assay interference or off-target toxicity.

Protocol 1: Biochemical Target Engagement (Amplex Red Assay)

Because LSD1 and MAO generate hydrogen peroxide (H2O2) as a byproduct of amine oxidation, a peroxidase-coupled assay is the gold standard for measuring enzymatic activity[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human LSD1 (or MAO-A/B) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Causality: CHAPS prevents aggregation of the hydrophobic enzyme without denaturing it.

  • Inhibitor Pre-incubation: Incubate the enzyme with serial dilutions of 2-Cyclobutylcyclopropan-1-amine for 30 minutes at room temperature. Causality: Because this is a time-dependent, mechanism-based inactivator, pre-incubation is strictly required to allow covalent adduct formation before substrate introduction[7].

  • Reaction Initiation: Add the substrate (di-methylated H3K4 peptide for LSD1; tyramine for MAO) alongside the detection mixture (Amplex Red and Horseradish Peroxidase).

  • Kinetic Readout: Measure fluorescence (Ex/Em 530/590 nm) continuously for 60 minutes.

Self-Validating Controls:

  • Positive Control: Tranylcypromine (pan-inhibitor) and GSK2879552 (LSD1-specific).

  • Negative Control: Omit the H3K4me2 substrate to establish background H2O2 levels.

  • Interference Control: Add H2O2 directly to the inhibitor + Amplex Red mixture to ensure the compound does not quench fluorescence or inhibit HRP.

Protocol 2: Cellular Epigenetic Readout (Histone Extraction & Western Blot)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular competition. We measure the accumulation of H3K4me2 in cancer cell lines (e.g., MV4-11 or THP-1) to confirm cellular target engagement[6].

Step-by-Step Methodology:

  • Cellular Incubation: Treat cells with the compound for 24–72 hours. Causality: Epigenetic changes require multiple cell cycles to manifest at the protein level. A 72-hour incubation is standard for observing robust H3K4me2 accumulation.

  • Acid Extraction of Histones: Lyse cells in Triton Extraction Buffer (TEB), pellet the nuclei, and resuspend in 0.2 M HCl overnight at 4°C. Causality: Why acid extraction? Histones are highly basic proteins (rich in lysine and arginine). They remain soluble in 0.2 M HCl, whereas the vast majority of acidic cytoplasmic and nucleoplasmic proteins precipitate. This provides an exceptionally clean signal-to-noise ratio for downstream blotting.

  • Neutralization & Blotting: Neutralize the supernatant with NaOH, run on an SDS-PAGE gel, and probe with anti-H3K4me2 and anti-Total H3 antibodies.

Workflow S1 1. Compound Prep (Serial Dilution) S2 2. Biochemical Assay (Amplex Red / H2O2) S1->S2 IC50 / Kinact S3 3. Cellular Incubation (72h in Cancer Lines) S1->S3 S4 4. Acid Extraction (Isolate Basic Histones) S3->S4 Target Engagement S5 5. Western Blot (H3K4me2 / Total H3) S4->S5 Epigenetic Readout

In vitro validation workflow for cyclopropylamine-based epigenetic inhibitors.

Quantitative Data Interpretation

When evaluating 2-Cyclobutylcyclopropan-1-amine hydrochloride or its direct derivatives, researchers should benchmark their results against established cyclopropylamine parameters. Because suicide inhibitors are time-dependent, standard IC50 values are assay-condition dependent. The true measure of potency is the kinact​/KI​ ratio[5][7].

Table 1: Expected Pharmacological Profile of Cyclopropylamine-based Inhibitors

ParameterAssay TypeExpected RangeMechanistic Significance
IC50 (Biochemical) Recombinant Enzyme10 nM – 1.5 µMInitial indication of binding affinity and inactivation potency. Highly dependent on pre-incubation time.
kinact​/KI​ Time-Dependent Kinetics> 103 M−1s−1 The definitive metric for suicide inhibitors. Represents the efficiency of covalent FAD modification.
Cellular EC50 Western Blot (H3K4me2)0.5 µM – 10 µMConfirms cell permeability and intracellular target engagement. Often right-shifted from biochemical IC50.
Selectivity Window Biochemical (LSD1 vs MAO)> 10-fold varianceDetermines off-target liabilities. The cyclobutyl R-group dictates whether the molecule prefers the LSD1 or MAO active site.

Note: As a research-use-only (RUO) compound[1], precise profiling of 2-Cyclobutylcyclopropan-1-amine's selectivity between LSD1, MAO-A, and MAO-B is necessary before utilizing it as a chemical probe in complex biological systems.

References

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. National Institutes of Health (NIH). Retrieved from:[Link]

  • Culhane, J. C., et al. (2010). Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1. Journal of the American Chemical Society. National Institutes of Health (NIH). Retrieved from:[Link]

  • Ishikawa, Y., et al. (2017). LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B. AACR Journals. Retrieved from:[Link]

  • Gooden, D. M., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society. ACS Publications. Retrieved from:[Link]

  • Ni, W., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS One. National Institutes of Health (NIH). Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 2-Cyclobutylcyclopropan-1-amine Hydrochloride

Introduction The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[1] The incorporation of a cyclobutyl group adjacent to the cyclopropylamine core in 2-Cyclobutylcyclopropan-1-amine introduces a higher degree of three-dimensional complexity, making it a valuable building block for the exploration of novel chemical space in drug discovery. This application note provides a detailed, step-by-step protocol for the synthesis of 2-Cyclobutylcyclopropan-1-amine hydrochloride, a key intermediate for pharmaceutical and agrochemical research.[2]

The described synthetic strategy is a three-step process commencing with the preparation of a key ketone intermediate, followed by a robust reductive amination, and concluding with the formation of the stable hydrochloride salt. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind the chosen methodologies.

Overall Synthetic Scheme

The synthesis of 2-Cyclobutylcyclopropan-1-amine hydrochloride is achieved through the following three-step sequence:

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Cyclopropylmagnesium_bromide Cyclopropylmagnesium bromide Cyclobutyl_cyclopropyl_ketone Cyclobutyl cyclopropyl ketone Cyclopropylmagnesium_bromide->Cyclobutyl_cyclopropyl_ketone THF, 0 °C to rt Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Cyclobutanecarbonyl_chloride->Cyclobutyl_cyclopropyl_ketone 2_Cyclobutylcyclopropan_1_amine 2-Cyclobutylcyclopropan-1-amine Cyclobutyl_cyclopropyl_ketone->2_Cyclobutylcyclopropan_1_amine MeOH, rt Ammonia Ammonia (in MeOH) Ammonia->2_Cyclobutylcyclopropan_1_amine Sodium_cyanoborohydride Sodium cyanoborohydride Sodium_cyanoborohydride->2_Cyclobutylcyclopropan_1_amine Final_Product 2-Cyclobutylcyclopropan-1-amine hydrochloride 2_Cyclobutylcyclopropan_1_amine->Final_Product HCl HCl (in Diethyl Ether) HCl->Final_Product

Caption: Overall synthetic workflow for 2-Cyclobutylcyclopropan-1-amine hydrochloride.

Experimental Protocols

Part 1: Synthesis of Cyclobutyl cyclopropyl ketone

This initial step involves a Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonyl chloride to form the key ketone intermediate. The high reactivity of the Grignard reagent with the acyl chloride provides an efficient route to the desired ketone.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium turnings24.312.67 g0.11
Cyclopropyl bromide120.9812.1 g0.10
Iodine253.811 crystalcatalytic
Anhydrous THF-100 mL-
Cyclobutanecarbonyl chloride118.5611.86 g0.10
Saturated NH4Cl solution-50 mL-
Diethyl ether-150 mL-For extraction
Anhydrous MgSO4---For drying

Procedure:

  • Grignard Reagent Preparation:

    • Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet by adding a crystal of iodine.

    • Add 20 mL of anhydrous tetrahydrofuran (THF).

    • Add a small portion of cyclopropyl bromide to initiate the reaction. Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining cyclopropyl bromide dissolved in 80 mL of anhydrous THF dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acyl Chloride:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of cyclobutanecarbonyl chloride in 20 mL of anhydrous THF dropwise to the Grignard reagent over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford cyclobutyl cyclopropyl ketone as a colorless oil.

Part 2: Synthesis of 2-Cyclobutylcyclopropan-1-amine (Reductive Amination)

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[3][4] In this step, the cyclobutyl cyclopropyl ketone is converted to the corresponding primary amine using ammonia as the nitrogen source and sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and at acidic pH, making it ideal for this transformation.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclobutyl cyclopropyl ketone124.2010.0 g0.0805From Part 1
Ammonia (7 N in Methanol)17.03115 mL0.805
Sodium cyanoborohydride62.847.58 g0.121
Methanol-100 mL-
1 M HCl-As needed-For pH adjustment
Dichloromethane-150 mL-For extraction
Anhydrous Na2SO4---For drying

Procedure:

  • Imine Formation and Reduction:

    • In a round-bottom flask, dissolve cyclobutyl cyclopropyl ketone in methanol.

    • Add the 7 N solution of ammonia in methanol.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • In a separate beaker, dissolve sodium cyanoborohydride in a minimal amount of methanol and add it dropwise to the reaction mixture.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Carefully acidify the reaction mixture to pH ~2 with 1 M HCl to decompose the excess sodium cyanoborohydride. Caution: This will evolve hydrogen cyanide gas and should be performed in a well-ventilated fume hood.

    • Basify the mixture to pH > 12 with aqueous NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Cyclobutylcyclopropan-1-amine. The crude product can be used directly in the next step or purified by distillation under reduced pressure.

Part 3: Formation of 2-Cyclobutylcyclopropan-1-amine hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt. Amine salts are typically crystalline solids that are easier to handle, purify, and store than their free base counterparts.[5][6]

Salt_Formation Amine Free Amine (in Ether) Salt Hydrochloride Salt (Precipitate) Amine->Salt Protonation HCl_Ether HCl (in Ether) HCl_Ether->Salt

Caption: Protonation of the free amine to form the hydrochloride salt.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Cyclobutylcyclopropan-1-amine111.208.0 g0.0719From Part 2
Diethyl ether-100 mL-Anhydrous
HCl (2 M in Diethyl Ether)36.46~36 mL~0.072
Hexanes-50 mL-For washing

Procedure:

  • Salt Precipitation:

    • Dissolve the crude 2-Cyclobutylcyclopropan-1-amine in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 2 M solution of HCl in diethyl ether dropwise with stirring.[5]

    • A white precipitate of the hydrochloride salt will form.[7]

    • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation and Drying:

    • Stir the suspension at 0 °C for 30 minutes.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with cold hexanes to remove any non-polar impurities.

    • Dry the solid under vacuum to afford 2-Cyclobutylcyclopropan-1-amine hydrochloride as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess the purity of the crystalline salt.

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.

  • Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon acidification. Handle with extreme caution.

  • Cyclopropyl bromide and cyclobutanecarbonyl chloride are corrosive and lachrymatory. Handle with care.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Cyclobutylcyclopropan-1-amine hydrochloride. The described three-step sequence, involving a Grignard reaction, reductive amination, and salt formation, offers a practical and scalable route to this valuable building block for applications in drug discovery and development. The detailed procedural steps and explanations of the underlying chemical principles are intended to enable researchers to successfully synthesize this compound and explore its potential in their respective fields.

References

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020, February 3). Retrieved from [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • Simmons–Smith reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. (2026, March 12). Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5651. [Link]

  • Frongia, A., Piras, P. P., Secci, F., & Spiga, M. (2018). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 23(10), 2459. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Retrieved from [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2012). Angewandte Chemie International Edition, 51(46), 11624-11627. [Link]

  • (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Retrieved from [Link]

  • An efficient synthesis of cyclopropyl silyl ketones. (1990). Tetrahedron, 46(12), 4277-4294. [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. (2020). Organic Process Research & Development, 24(11), 2536-2542. [Link]

  • Odeh, J. (2024). Redefining the Scope of the Curtius Reaction via a Dehomologation of C. [Doctoral dissertation, University of South Florida]. Retrieved from [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2019). Organic & Biomolecular Chemistry, 17(23), 5696-5714. [Link]

  • Reduction of Conjugated Cyclopropyl Ketones With Lithium in Liquid Ammonia. (1967). Acta Chemica Scandinavica, 21, 2296-2297. [Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. (2019). Organic Letters, 21(7), 2285-2289. [Link]

  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. (2019). Organic & Biomolecular Chemistry, 17(36), 8345-8349. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Angewandte Chemie International Edition, 59(39), 17166-17172. [Link]

  • Reductive Amination. (2024, March 29). Chemistry Steps. Retrieved from [Link]

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Application

Application Note: In Vivo Pharmacological Evaluation of 2-Cyclobutylcyclopropan-1-amine Hydrochloride

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Classification: Mechanism-Based Inhibitor (MBI) / Epigenetic & Neurological Probe CAS Registry Number: 195551...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Classification: Mechanism-Based Inhibitor (MBI) / Epigenetic & Neurological Probe CAS Registry Number: 1955514-41-6 (Hydrochloride salt)

Executive Summary & Pharmacological Context

2-Cyclobutylcyclopropan-1-amine hydrochloride is a specialized small-molecule building block and pharmacological probe belonging to the cyclopropylamine class of mechanism-based inactivators (MBIs). Structurally related to the classic monoamine oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitor tranylcypromine (TCP) [1], this compound substitutes the traditional phenyl ring with a cyclobutyl moiety.

Causality in Design: The incorporation of a cyclobutyl ring alters the steric bulk and lipophilicity (LogP) of the pharmacophore. In drug design, this modification is typically employed to tune blood-brain barrier (BBB) penetrance, alter metabolic stability against hepatic oxidation, and refine selectivity between FAD-dependent amine oxidases (e.g., MAO-A vs. MAO-B vs. LSD1) [2].

This application note provides a comprehensive, self-validating framework for the in vivo formulation, administration, and pharmacodynamic evaluation of 2-Cyclobutylcyclopropan-1-amine hydrochloride.

Physicochemical Properties & Formulation Rationale

Successful in vivo dosing requires a formulation that maintains compound stability while ensuring systemic bioavailability. Because 2-Cyclobutylcyclopropan-1-amine is supplied as a hydrochloride salt, it exhibits favorable aqueous solubility compared to its free-base counterpart.

Quantitative Formulation Parameters
ParameterSpecification / Protocol ValueRationale / Causality
Molecular Weight ~147.65 g/mol (HCl salt)Low MW ensures rapid systemic distribution and potential BBB crossing.
Primary Vehicle (Aqueous) 0.9% Sterile Saline or PBS (pH 7.2-7.4)Ideal for hydrophilic salts. Minimizes vehicle-induced toxicity in IP/IV routes.
Alternative Vehicle (Lipid) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineUsed if high-dose administration (>20 mg/kg) exceeds aqueous solubility limits [3].
Storage (Solid) -20°C, desiccatedPrevents hygroscopic degradation of the amine salt.
Storage (Solution) Prepare fresh dailyCyclopropylamines can undergo slow oxidation in aqueous solutions over time.

Pharmacodynamic Mechanism & Pathway

To design an effective in vivo protocol, one must understand the target engagement mechanism. Cyclopropylamines do not act via simple competitive binding; they are "suicide inhibitors."

Upon binding to the active site of FAD-dependent enzymes (like LSD1 or MAO), the amine undergoes a single-electron transfer (SET) to the FAD cofactor. This triggers the rapid opening of the highly strained cyclopropane ring, generating a reactive radical intermediate that covalently binds to the FAD molecule, irreversibly inactivating the enzyme [1].

Mechanism A 2-Cyclobutylcyclopropan-1-amine (Inhibitor) B FAD Cofactor (in LSD1/MAO Active Site) A->B Non-covalent Binding C Single-Electron Transfer (SET) & Ring Opening B->C Enzymatic Oxidation D Covalent Adduct Formation (Irreversible Modification) C->D Radical Recombination E Enzyme Inactivation & Biomarker Accumulation (e.g., H3K4me2) D->E Sustained Target Inhibition

Caption: Mechanism of irreversible FAD-dependent enzyme inactivation by cyclopropylamine derivatives.

In Vivo Dosing and Administration Protocols

The following protocols are calibrated for rodent models (mice/rats) based on established pharmacokinetic profiles of cyclopropylamine derivatives [3, 4].

Protocol A: Pharmacokinetic (PK) Profiling

Objective: Determine half-life ( t1/2​ ), maximum concentration ( Cmax​ ), and brain-to-plasma ratio. Causality: Because irreversible inhibitors continue to suppress enzyme activity long after the drug has cleared from circulation, defining the PK clearance rate is critical to avoid overlapping toxicity during repeated dosing.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Cyclobutylcyclopropan-1-amine hydrochloride in 0.9% sterile saline to a concentration of 1.0 mg/mL. Vortex for 60 seconds until completely clear.

  • Administration: Administer a single dose of 5 mg/kg via Intraperitoneal (IP) injection or Oral Gavage (PO) to a cohort of 8-12 week old C57BL/6 mice.

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Tissue Harvesting: At 1 hr and 4 hr timepoints, euthanize a subset of mice and rapidly dissect the brain (or target tumor tissue) to assess tissue penetrance.

  • Analysis: Quantify compound levels using LC-MS/MS. Note: Ensure samples are kept on dry ice, as primary amines can degrade ex vivo.

Protocol B: Pharmacodynamic (PD) & Efficacy Dosing

Objective: Achieve sustained target inhibition (e.g., LSD1 demethylase inhibition or MAO inhibition) for disease model efficacy (e.g., oncology or neuroinflammation xenografts).

Step-by-Step Methodology:

  • Dose Selection: Based on analogous compounds, select a dosing range of 1 mg/kg to 10 mg/kg [4].

  • Regimen: Administer the compound via IP injection once daily (Q.D.). Because the inhibition is covalent, Q.D. or even every-other-day (Q.O.D.) dosing is often sufficient to maintain >80% target engagement, even if the plasma half-life is short [2].

  • Monitoring (Crucial Safety Step): Monitor animals for signs of hyperactivity, hypersalivation, or hyperthermia. Causality: MAO inhibition prevents the breakdown of monoamines (serotonin, dopamine). Excessive dosing can trigger a murine equivalent of serotonin syndrome or pressor responses.

  • Biomarker Readout: Extract target tissue 24 hours after the final dose. Perform Western Blotting or ELISA to quantify target engagement. For LSD1, measure the global upregulation of H3K4me2 (dimethylated histone H3 lysine 4).

Experimental Workflow Visualization

To ensure reproducibility, the entire in vivo cascade must be treated as a self-validating system where formulation, dosing, and downstream molecular validation are tightly coupled.

Workflow S1 1. Vehicle Formulation (0.9% Saline, Fresh Daily) S2 2. Route & Regimen Selection (IP or PO, 1-10 mg/kg Q.D.) S1->S2 S3 3. In Vivo Administration Phase (Monitor for MAOI-induced hyperactivity) S2->S3 S4 4. Tissue Harvesting & Lysis (Brain, Plasma, or Xenograft) S3->S4 S5 5. Pharmacodynamic Validation (LC-MS/MS for PK; Western Blot for H3K4me2) S4->S5

Caption: Standardized in vivo workflow for the pharmacological evaluation of cyclopropylamine inhibitors.

Safety and Handling Considerations

  • Pressor Response: As a potential MAO inhibitor, 2-Cyclobutylcyclopropan-1-amine may induce a pressor response if co-administered with tyramine-rich substances. While standard rodent chow is generally safe, researchers should avoid co-administering this compound with sympathomimetic agents.

  • Chemical Handling: The hydrochloride salt is an irritant. Standard PPE (gloves, safety glasses, and a well-ventilated fume hood or biosafety cabinet) must be utilized during the weighing and formulation phases.

References

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI Molecules (2024). Available at:[Link]

  • LSD1 inhibition suppresses ASCL1 and de-represses YAP1 to drive potent activity against neuroendocrine prostate cancer. bioRxiv (2024). Available at:[Link]

  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. National Institutes of Health (NIH) / PMC (2020). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclobutylcyclopropan-1-amine Hydrochloride

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on rigid, high-Fsp3 carbocyclic scaffolds to improve metabolic stability and pharmacokinetics, compounds like 2-cyclobutylcyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on rigid, high-Fsp3 carbocyclic scaffolds to improve metabolic stability and pharmacokinetics, compounds like 2-cyclobutylcyclopropan-1-amine hydrochloride (CAS 1537733-48-4) have become highly sought-after intermediates.

However, synthesizing this unique bicyclic-like structure presents significant challenges. The inherent ring strain of the cyclobutyl-cyclopropyl system makes it susceptible to ring-opening, and steric hindrance often leads to poor yields in classical transformations. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthesis yield.

Mechanistic Workflow & Pathway Visualization

To establish a baseline for our troubleshooting, the optimized synthetic route is visualized below. We bypass the low-yielding classical Simmons-Smith reaction in favor of a Rhodium-catalyzed diazoacetate addition, followed by a step-wise Curtius rearrangement and anhydrous deprotection.

SynthesisPathway A Vinylcyclobutane (Starting Material) B Cyclopropanation Rh2(OAc)4 / EDA A->B C Ethyl 2-cyclobutylcyclopropanecarboxylate (Intermediate 1) B->C D Saponification LiOH, THF/H2O C->D E 2-Cyclobutylcyclopropanecarboxylic acid (Intermediate 2) D->E F Curtius Rearrangement DPPA, Et3N, t-BuOH E->F G Boc-2-cyclobutylcyclopropan-1-amine (Intermediate 3) F->G H Boc Deprotection Anhydrous HCl / Dioxane G->H I 2-Cyclobutylcyclopropan-1-amine HCl (Final Product) H->I

Fig 1: Optimized synthetic workflow for 2-Cyclobutylcyclopropan-1-amine hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why is my yield so low during the cyclopropanation of vinylcyclobutane, and how can I minimize unreacted starting material? The Causality: Vinylcyclobutane is sterically hindered and less reactive toward traditional transition-metal catalyzed ring-opening or classical cyclopropanation. When using standard Simmons-Smith conditions (Zn-Cu/CH₂I₂), the reaction often suffers from incomplete conversion or generates diene side-products due to competitive β-hydride elimination[1]. The Solution: Transition to a Rhodium-catalyzed cyclopropanation using Rh₂(OAc)₄ with ethyl diazoacetate (EDA). Rhodium carbenoids are highly electrophilic and insert into the alkene much faster than zinc carbenoids, overcoming the steric penalty of the cyclobutyl ring[2]. Ensure EDA is added via a syringe pump over several hours to prevent diazo dimerization (formation of diethyl maleate/fumarate).

Q2: During the Curtius rearrangement of 2-cyclobutylcyclopropanecarboxylic acid, I am isolating a large amount of a symmetrical urea byproduct instead of the Boc-amine. What is going wrong? The Causality: The Curtius rearrangement using diphenylphosphoryl azide (DPPA) proceeds via an acyl azide intermediate, which thermally decomposes into an isocyanate[3][4]. If trace moisture is present, the isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to a free amine. This free amine acts as a potent nucleophile, attacking unreacted isocyanate to form a stable, dead-end urea byproduct[3]. Furthermore, conducting the reaction as a "one-pot" mixture with t-BuOH from the start slows down the isocyanate formation. The Solution: Utilize a step-wise Curtius rearrangement. First, heat the carboxylic acid, DPPA, and Et₃N in anhydrous toluene to fully form the isocyanate. Only after the acyl azide is completely consumed should you add strictly anhydrous t-BuOH to trap the isocyanate[5][6].

Q3: My final deprotection step to form the hydrochloride salt results in a dark, impure mixture with terrible yields. How can I preserve the cyclopropyl-cyclobutyl core? The Causality: Strained carbocycles like cyclopropanes and cyclobutanes possess high inherent ring strain. They are highly susceptible to hydrolytic ring-opening under harsh, aqueous acidic conditions (e.g., refluxing concentrated aqueous HCl)[1]. The Solution: You must exclude water entirely from the deprotection step. Utilize 4M HCl in anhydrous dioxane or HCl gas bubbled into ethyl acetate at 0 °C to room temperature[7][8]. This cleaves the Boc group cleanly while preserving the strained carbon framework, allowing the target amine hydrochloride to precipitate directly out of the organic solvent.

Quantitative Data: Yield Optimization Summary

Implementing the mechanistic corrections outlined above yields drastic improvements across the synthetic cascade.

Reaction PhaseConventional ApproachConventional YieldOptimized ApproachOptimized YieldKey Improvement Factor
Cyclopropanation Simmons-Smith (Zn-Cu, CH₂I₂)20 - 35%Rh₂(OAc)₄ + EDA (Slow Addition)75 - 85%Overcomes steric hindrance; avoids β-hydride elimination.
Curtius Rearrangement DPPA, t-BuOH (One-pot, wet)40 - 50%DPPA, Toluene (Step-wise), then t-BuOH85 - 92%Prevents premature hydrolysis and urea byproduct formation.
Boc Deprotection Aqueous HCl (Reflux)< 10%4M HCl in Anhydrous Dioxane (0 °C)95 - 98%Prevents hydrolytic ring-opening of the strained carbocycles.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." They contain built-in analytical or visual checks so you can confirm the success of the reaction before proceeding to the next step.

Protocol A: Rhodium-Catalyzed Cyclopropanation
  • Setup: In a flame-dried, two-neck round-bottom flask under N₂, dissolve vinylcyclobutane (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane (DCM).

  • Addition: Add ethyl diazoacetate (EDA) (1.5 eq) dissolved in DCM via a syringe pump over 4 hours at room temperature.

  • Self-Validation Check 1 (Visual): Monitor the bubbler attached to the reaction manifold. Continuous N₂ gas evolution must be observed during addition. The cessation of gas evolution 15 minutes after the syringe pump finishes indicates the complete consumption of the diazo compound.

  • Workup: Filter the green-tinted solution through a short pad of silica gel to remove the rhodium catalyst, then concentrate under reduced pressure.

  • Self-Validation Check 2 (Analytical): Take a crude ¹H NMR. The disappearance of the vinylic protons (5.0–6.0 ppm) and the appearance of high-field cyclopropyl multiplet protons (0.5–1.5 ppm) validates the successful formation of the cyclopropane ring.

Protocol B: Step-Wise Curtius Rearrangement
  • Acyl Azide Formation: Dissolve 2-cyclobutylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene. Add anhydrous Et₃N (1.2 eq) and DPPA (1.1 eq) dropwise at 0 °C.

  • Isocyanate Conversion: Warm the mixture to 80 °C for 2 hours.

  • Self-Validation Check 1 (Analytical): Extract a 0.1 mL aliquot and perform rapid IR spectroscopy. The disappearance of the acyl azide stretch (~2140 cm⁻¹) and the appearance of a strong, broad isocyanate stretch (~2250 cm⁻¹) validates that the intermediate is fully primed for trapping. Do not proceed to step 4 until the 2140 cm⁻¹ peak is gone.

  • Trapping: Add anhydrous t-BuOH (5.0 eq) and reflux for 12 hours.

  • Self-Validation Check 2 (Chromatographic): TLC (Hexanes/EtOAc 8:2) should show a single new spot (Boc-amine) with a higher Rf value than the starting carboxylic acid, staining strongly with ninhydrin after heating.

Protocol C: Anhydrous Boc Deprotection & Salt Isolation
  • Setup: Dissolve the Boc-protected 2-cyclobutylcyclopropan-1-amine in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • Deprotection: Dropwise add 4M HCl in anhydrous dioxane (3.0 eq). Stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Self-Validation Check 1 (Visual): A white precipitate (the hydrochloride salt) will begin to form within 30 minutes. The visual phase change from a clear solution to a thick white suspension validates successful deprotection and salt formation without the need for an aqueous workup.

  • Isolation: Filter the precipitate under a blanket of N₂ (to prevent condensation of atmospheric moisture), wash with cold anhydrous ether, and dry in vacuo.

References

  • 1 - nih.gov 2.3 - nih.gov 3.4 - researchgate.net

  • 2 - acs.org 5.6 - tandfonline.com 6.7 - acs.org

  • 8 - unipr.it

Sources

Optimization

Troubleshooting solubility issues with 2-Cyclobutylcyclopropan-1-amine hydrochloride in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of formulating complex organic salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of formulating complex organic salts.

The compound 2-Cyclobutylcyclopropan-1-amine hydrochloride (C₇H₁₃N·HCl) presents a unique formulation challenge. The molecule features a cyclopropane ring directly bonded to a cyclobutyl group, creating a rigid, highly lipophilic bicyclic-like scaffold[1]. While the primary amine hydrochloride headgroup is inherently polar and designed to enhance aqueous solubility[2], the extreme hydrophobicity of the tail creates a narrow thermodynamic window for stable dissolution.

This guide is designed to help you diagnose and resolve solubility failures through a causality-driven, self-validating approach.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your experimental design, you must isolate the thermodynamic root cause of the precipitation. The following diagnostic workflow outlines the logical progression for identifying the failure mode.

Troubleshooting Start Observe Solubility Issue in Aqueous Media CheckBuffer Check Buffer Composition (Is [Cl-] > 0.1 M?) Start->CheckBuffer CommonIon Common Ion Effect (HCl Salt Precipitation) CheckBuffer->CommonIon Yes CheckPH Check Solution pH (Is pH > 7.0?) CheckBuffer->CheckPH No Resolution Implement Protocol: Adjust Buffer, pH, or Cosolvent CommonIon->Resolution FreeBase Free Base Precipitation (pH > pH_max) CheckPH->FreeBase Yes CheckConc Check Concentration (Is it > 10 mg/mL?) CheckPH->CheckConc No FreeBase->Resolution Aggregation Self-Association / Gelation (Hydrophobic Tail) CheckConc->Aggregation Yes Aggregation->Resolution

Caption: Diagnostic workflow for isolating the root cause of 2-Cyclobutylcyclopropan-1-amine HCl solubility failures.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my compound precipitate immediately when I dilute it into PBS or 0.9% saline? A1: This is a classic manifestation of the Common Ion Effect [3]. Causality: The solubility product ( Ksp​ ) of the salt is defined by the equilibrium between the solid salt and its dissolved ions. Standard physiological buffers like Phosphate-Buffered Saline (PBS) or normal saline contain high concentrations of chloride ions (~137–154 mM)[4]. According to Le Chatelier's principle, this massive excess of chloride forces the dissolution equilibrium leftward, suppressing dissociation and causing the intact hydrochloride salt to precipitate out of solution[2].

Q2: My solution turns cloudy at pH 7.4 even in chloride-free buffers (e.g., HEPES). What is happening? A2: You have exceeded the pHmax​ of the compound, leading to Free Base Precipitation . Causality: The Henderson-Hasselbalch equation dictates the ratio of ionized (soluble) to un-ionized (insoluble) drug[4]. Because the intrinsic solubility ( S0​ ) of the highly lipophilic 2-cyclobutylcyclopropan-1-amine free base is exceptionally low, the pHmax​ —the specific pH at which the solid phases of both the salt and the free base coexist—is shifted to a lower, more acidic value. Exceeding this threshold causes the un-ionized free base to "oil out" or form a cloudy suspension.

Q3: Can I heat the solution to force the compound into solution? A3: Heating is strongly discouraged as a primary troubleshooting step. Causality: While most dissolution processes are endothermic, the dissolution of certain hydrochloride salts in water can be an exothermic process, meaning that applying heat actually suppresses solubility[5]. Furthermore, heating does not resolve the underlying thermodynamic constraints of Ksp​ or pHmax​ ; the compound will simply crash out again upon cooling to room temperature or 37°C during your assay.

Part 3: Thermodynamic Equilibria & Quantitative Data

To successfully formulate this compound, you must navigate the competing equilibria between the solid salt, the dissolved ions, and the solid free base.

Equilibrium SolidSalt Solid Salt (R-NH3+ Cl-) DissolvedIons Dissolved Ions (R-NH3+ + Cl-) SolidSalt->DissolvedIons K_sp (Affected by [Cl-]) FreeBase Solid Free Base (R-NH2) DissolvedIons->FreeBase K_a (Affected by pH)

Caption: Thermodynamic equilibria governing the phase boundaries of amine hydrochloride salts in aqueous media.

Representative Phase-Solubility Profile

The following table summarizes the quantitative impact of media composition on the apparent solubility of highly lipophilic amine hydrochlorides. Note: Values are representative thermodynamic approximations for this structural class.

Aqueous MediapH[Cl⁻] ConcentrationApparent SolubilityLimiting Solid Phase
Pure Water (Milli-Q) 5.0 - 5.5~0 mM> 50 mg/mLSalt
Acetate Buffer (50 mM) 4.50 mM> 40 mg/mLSalt
0.9% Normal Saline 5.5154 mM< 5 mg/mLSalt (Common Ion Effect)
PBS (1X) 7.4137 mM< 0.1 mg/mLFree Base + Salt
HEPES Buffer (50 mM) 7.40 mM< 1.0 mg/mLFree Base (pH > pHmax​ )

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in verification steps to confirm that the thermodynamic conditions for solubility have been met.

Protocol A: Preparation of a Stable 10 mM in vitro Stock Solution

Objective: Formulate a stable aqueous stock avoiding both the common ion effect and free base precipitation.

Step-by-Step Methodology:

  • Solvent Selection: Do NOT use PBS or saline. Prepare a 50 mM Sodium Acetate buffer.

  • pH Adjustment (Critical): Adjust the buffer pH to 4.5 using Acetic Acid. Validation: Verify pH with a calibrated micro-electrode. The pH must be strictly < 5.0 to ensure the amine remains >99.9% protonated.

  • Weighing: Weigh 1.48 mg of 2-Cyclobutylcyclopropan-1-amine hydrochloride (MW = 147.65 g/mol ).

  • Dissolution: Add 1.0 mL of the pH 4.5 Acetate buffer to the compound. Vortex for 60 seconds at room temperature.

  • Validation Check 1 (Turbidity): Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer. Success Criteria: OD₆₀₀ must be < 0.01. Any higher value indicates micro-precipitation.

  • Validation Check 2 (Centrifugation): Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet or oily droplet. Success Criteria: No visible pellet or phase separation.

  • Storage: Aliquot and store at -20°C. Note: Upon thawing, repeat Validation Check 1 to ensure no temperature-induced precipitation occurred during the freeze-thaw cycle.

Protocol B: Empirical Determination of pHmax​

Objective: Determine the exact pH at which the free base begins to precipitate for your specific assay concentration.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 5 mg/mL solution of the compound in Milli-Q water. Validation: Ensure complete dissolution (OD₆₀₀ < 0.01).

  • Titration Setup: Place the solution on a magnetic stirrer with a micro-pH probe submerged.

  • Titration: Slowly add 0.01 N NaOH in 2 µL increments.

  • Observation & Logging: After each addition, allow 30 seconds for equilibration. Record the pH.

  • Endpoint Detection: The exact pH at which the solution first exhibits sustained opalescence (cloudiness that does not disappear upon stirring) is your pHmax​ for that specific concentration.

  • Validation: Back-titrate with 0.01 N HCl. If the opalescence disappears, you have successfully validated that the precipitation was a reversible thermodynamic phase change (free base to salt) rather than irreversible chemical degradation.

References

  • 2-Cyclobutylcyclopropan-1-amine Source: Benchchem URL
  • Preformulation: (June 05 2020)
  • Salt formation to improve drug solubility Source: USPTO / Advanced Drug Delivery Reviews URL
  • Hydrochloride - Physical Properties and Solubility Source: Grokipedia URL
  • Preformulation: Temperature Effects on Solubility Source: Al-Mustansiriyah University URL
  • Molecular architecture influences on material properties of pharmaceutical compounds Source: Aston Publications Explorer URL

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Cyclobutylcyclopropan-1-amine hydrochloride

Welcome to the technical support center for the crystallization of 2-Cyclobutylcyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-Cyclobutylcyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final crystallization step, a critical process for ensuring the purity, stability, and overall quality of this active pharmaceutical ingredient (API).[1][2] This document synthesizes established principles of pharmaceutical crystallization to provide actionable solutions for common challenges.

Understanding the Critical Nature of Crystallization

Crystallization is a primary method for the purification of solid APIs.[1][2] Its effectiveness hinges on the precise control of parameters like supersaturation, solvent selection, temperature, and cooling rate.[3][4] For a molecule like 2-Cyclobutylcyclopropan-1-amine hydrochloride, which contains chiral centers, crystallization is not only about removing process-related impurities but also about controlling the diastereomeric and enantiomeric purity.

Potential Sources of Impurities

Impurities can be introduced at various stages of the synthesis and crystallization process.[5] Understanding their origin is the first step in effective removal.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the cyclopropanation and amination steps.[5] The synthesis of cyclopropane rings can be complex, involving reactive species like carbenoids or ylides, which can lead to side reactions.[6][7]

  • Diastereomers: As 2-Cyclobutylcyclopropan-1-amine has multiple chiral centers, diastereomers are a significant potential impurity. Their separation is often achieved through diastereomeric salt formation or, if one diastereomer is the target, its selective crystallization. However, the undesired diastereomer can sometimes be incorporated into the crystal lattice of the desired product.[8][9]

  • Genotoxic Impurities (GTIs): These are compounds that can damage DNA and are of high concern to regulatory agencies.[5][10] They can arise from reagents used in the synthesis, such as alkylating agents, or from side reactions.[10][11][12] For amine hydrochlorides, the use of certain alcohol solvents (like methanol or ethanol) in combination with HCl can potentially form trace amounts of genotoxic alkyl chlorides.[11]

  • Residual Solvents: Solvents used in the reaction or crystallization that are not fully removed during drying.[5]

  • Degradation Products: Impurities formed by the degradation of the API under certain conditions like exposure to light, heat, or oxygen.[5]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-Cyclobutylcyclopropan-1-amine hydrochloride.

Problem / ObservationPotential CausesRecommended Actions & Scientific Rationale
High Level of Diastereomeric Impurity - Poor Selectivity of the Crystallization System: The chosen solvent system may not provide sufficient differentiation in solubility between the desired and undesired diastereomers. - Co-crystallization or Solid Solution Formation: The undesired diastereomer is incorporated into the crystal lattice of the main product.[8] - Kinetic vs. Thermodynamic Control: Rapid crystallization may trap the kinetic, less stable (and potentially less pure) product. Slower crystallization allows the system to reach thermodynamic equilibrium, favoring the most stable (and often purest) crystal form.[13]1. Re-evaluate Solvent System: Screen a new range of solvents and anti-solvents. The goal is to find a system where the desired diastereomer has significantly lower solubility than the impurity at the crystallization temperature.[3] 2. Optimize Cooling Profile: Employ a slower, controlled cooling rate. This maintains a state of moderate supersaturation, favoring crystal growth over rapid nucleation, which can trap impurities. 3. Slurry Resuspension: If the impurity level is moderately high, resuspending the isolated solid in a specific solvent (or solvent mixture) at a controlled temperature can be effective. In this solvent, the impurity should be more soluble than the desired product, allowing it to be leached out. 4. Seeding: Introduce seed crystals of the high-purity desired diastereomer once the solution is supersaturated. This directs the crystallization towards the desired form and can improve purity.[14]
Product "Oils Out" or Forms an Amorphous Solid - Excessive Supersaturation: This can be caused by cooling the solution too quickly or adding an anti-solvent too rapidly.[15] - High Impurity Levels: Certain impurities can inhibit nucleation and crystal growth, leading to oiling out.[9][15] This is a known issue when diastereomeric impurities are present.[9] - Inappropriate Solvent Choice: The solvent may be too good, leading to very high concentrations before precipitation, or the temperature of supersaturation might be above the melting point of the solute in that solvent.[15]1. Reduce Concentration: Start with a more dilute solution. 2. Slow Down the Process: Decrease the cooling rate or the anti-solvent addition rate significantly. 3. Change Solvent System: Move to a solvent system where the API has slightly lower solubility at high temperatures. 4. Seeding Strategy: Add seed crystals just as the solution enters the metastable zone (slightly supersaturated) to provide a template for orderly crystal growth.[14]
Poor Crystal Quality (Fine Needles, Poor Filtration) - High Rate of Nucleation: Rapid cooling or high supersaturation leads to the formation of many small nuclei rather than the growth of larger crystals.[15] - Solvent Effects: The chosen solvent can influence the crystal habit (the external shape of the crystal).[16]1. Reduce Supersaturation Level: Use slower cooling or anti-solvent addition rates. 2. Ageing/Digestion: Hold the crystal slurry at the final crystallization temperature for an extended period (e.g., 2-12 hours) with gentle agitation. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the particle size distribution. 3. Solvent Modification: Experiment with different solvents or add a co-solvent. Apolar solvents, for instance, can sometimes increase the aspect ratio of crystals.[16]
Inconsistent Crystal Form (Polymorphism) - Variations in Crystallization Conditions: Minor changes in solvent, temperature, supersaturation, or agitation can lead to the formation of different polymorphs.[4][15]1. Strict Process Control: Tightly control all crystallization parameters (temperature profiles, addition rates, agitation speed). 2. Implement a Seeding Protocol: Seeding with the desired polymorph is the most robust way to ensure consistent production of that form.[14] The seed crystals act as a template, directing the crystallization to the intended crystal structure. 3. Characterization: Routinely use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form of each batch.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common crystallization problems.

G cluster_start cluster_analysis Step 1: Analyze the Problem cluster_solutions Step 2: Implement Solutions cluster_end start Crystallization Fails (Low Purity, Oiling Out, Poor Form) impurity_check High Impurity? (e.g., Diastereomer) start->impurity_check oiling_out_check Oiling Out? impurity_check->oiling_out_check No solvent_opt Solvent System Optimization impurity_check->solvent_opt Yes slurry Implement Slurry or Resuspension impurity_check->slurry Yes poor_form_check Poor Crystal Form? oiling_out_check->poor_form_check No oiling_out_check->solvent_opt Yes process_opt Process Parameter Optimization (Cooling, Rate, etc.) oiling_out_check->process_opt Yes seeding Develop Seeding Strategy oiling_out_check->seeding Yes poor_form_check->solvent_opt Yes poor_form_check->process_opt Yes poor_form_check->seeding Yes end_node Successful Crystallization (High Purity, Good Form) solvent_opt->end_node process_opt->end_node slurry->end_node seeding->end_node

Caption: Troubleshooting logic for crystallization issues.

Experimental Protocols

Protocol 1: Screening for an Optimal Crystallization Solvent System

The selection of a proper solvent is the most critical step in developing a recrystallization process.[1] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[3]

Objective: To identify a solvent or solvent/anti-solvent pair that provides good crystal yield and efficient impurity rejection.

Materials:

  • Crude 2-Cyclobutylcyclopropan-1-amine hydrochloride

  • Test tubes or small vials

  • Heating block/oil bath

  • A range of solvents with varying polarities (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Water, and mixtures)

  • Anti-solvents (e.g., Heptane, Diethyl ether, MTBE)

Procedure:

  • Solubility Test: Place ~20 mg of crude material into several different vials.

  • Add a small amount (e.g., 0.2 mL) of a single solvent to each vial at room temperature. Observe solubility.

  • If insoluble, heat the vial gently. Observe if the solid dissolves completely. A good solvent will dissolve the solid upon heating.

  • If the solid dissolves at room temperature, the solvent is likely too good for cooling crystallization but may be suitable for anti-solvent addition.

  • Cooling Crystallization Test: For solvents that dissolved the solid upon heating, allow the solution to cool slowly to room temperature, then cool further in an ice bath. Observe for crystal formation.

  • Anti-Solvent Crystallization Test: For solvents where the solid was highly soluble at room temperature, slowly add an anti-solvent dropwise until turbidity (cloudiness) persists.[14] Warm slightly to redissolve, then cool. Observe for crystal formation.

  • Analysis: Collect the crystals from promising systems, dry them, and analyze for purity (e.g., by HPLC) and yield. Compare the results to select the optimal system.

Protocol 2: Lab-Scale Recrystallization by Cooling

Objective: To purify the crude API using a controlled cooling crystallization method.

Procedure:

  • Dissolution: Charge the crude 2-Cyclobutylcyclopropan-1-amine hydrochloride and the chosen solvent to a clean, dry reactor equipped with a stirrer and a temperature probe.

  • Heating: Heat the mixture with stirring to the target dissolution temperature (e.g., 70-80°C) until all solids are completely dissolved.

  • Hold (Optional): Hold at the elevated temperature for 15-30 minutes to ensure complete dissolution.

  • Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 10-20°C per hour).

  • Seeding (Recommended): Once the solution is supersaturated (typically 5-10°C below the dissolution temperature), add a small quantity (0.1-1.0% w/w) of high-purity seed crystals.[14]

  • Crystal Growth: Continue the slow cooling to the final isolation temperature (e.g., 0-5°C).

  • Ageing: Hold the resulting slurry at the final temperature for at least 2 hours with gentle stirring to maximize yield and allow for crystal perfection.

  • Isolation & Drying: Collect the crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent. Dry the crystals under vacuum at a suitable temperature.

Visualizing the Crystallization Process

This diagram outlines the key stages of a controlled cooling crystallization protocol.

G A 1. Dissolution Crude API + Solvent Heat to T_dissolve B 2. Controlled Cooling Cool at ~15°C/hour A->B C 3. Seeding Add seed crystals at T_seed B->C D 4. Crystal Growth Continue slow cooling to T_final C->D E 5. Ageing Hold at T_final for 2-4 hours D->E F 6. Isolation Filter, Wash, Dry E->F

Caption: Workflow for a seeded cooling crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for crystallizing an amine hydrochloride salt? A1: Polar, protic solvents like alcohols (isopropanol, ethanol) or water, and polar aprotic solvents like acetonitrile are often good starting points.[15] The hydrochloride moiety increases polarity compared to the free base. The ideal solvent provides moderate solubility that is highly dependent on temperature.[3] Solvent mixtures (e.g., ethanol/water, isopropanol/heptane) are commonly used to fine-tune solubility and impurity rejection.[17]

Q2: My diastereomeric purity is not improving with recrystallization. What's wrong? A2: This suggests that you may be forming a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired product.[8] Simple recrystallization is ineffective in this case. You may need to screen for a completely different solvent system that can break this interaction or consider a slurry resuspension in a solvent that selectively dissolves the undesired diastereomer.

Q3: How can I prevent the formation of genotoxic alkyl chlorides during crystallization? A3: This is a potential concern when using alcohol solvents (methanol, ethanol) with hydrochloric acid. To mitigate this risk, you can:

  • Use an alternative source of HCl, such as HCl gas or a solution of HCl in a non-alcoholic solvent like diethyl ether or dioxane, though this presents handling challenges.

  • Minimize the time the solution is held at high temperatures.

  • Use alternative solvents like acetonitrile or acetone/water if they provide suitable crystallization performance.

  • It is crucial to have a validated analytical method capable of detecting these impurities at trace levels (ppm).[12]

Q4: Is seeding necessary for every crystallization? A4: While not strictly necessary in all cases, seeding is a highly recommended practice in pharmaceutical manufacturing.[14] It provides control over the crystallization process, leading to greater consistency in polymorphic form, particle size distribution, and purity.[14] It is one of the most effective tools to prevent problems like oiling out and to ensure batch-to-batch reproducibility.

References

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • ResearchGate. (2021, June). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Antylia Scientific. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Available from: [Link]

  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Available from: [Link]

  • Pharmaceutical Outsourcing. (2012, May 25). Genotoxic Impurities Part 1: General Overview. Available from: [Link]

  • Springer. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • ResearchGate. Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. Available from: [Link]

  • The Pharma Review. (2021, May 10). A Brief Review on Genotoxic impurities in Pharmaceuticals. Available from: [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link]

  • National Center for Biotechnology Information. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available from: [Link]

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available from: [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Available from: [Link]

  • ACS Publications. (2014, May 13). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Available from: [Link]

  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available from: [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available from: [Link]

  • ResearchGate. (2018, December). The Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Available from: [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]

  • Systematic Reviews in Pharmacy. (2018, January 15). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Available from: [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Available from: [Link]

  • ECHA. 2-cyclopentylcyclopropan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Wikipedia. Cyclopropanation. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Cyclopropanation. Available from: [Link]

  • Semantic Scholar. (2024, May 31). organic - chemistry. Available from: [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Available from: [Link]

  • National Center for Biotechnology Information. (2012, March 29). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. Available from: [Link]

  • Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Available from: [Link]

Sources

Optimization

Optimizing HPLC retention time for 2-Cyclobutylcyclopropan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Cyclobutylcyclopropan-1-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Cyclobutylcyclopropan-1-amine hydrochloride .

Because this molecule is a small, highly polar aliphatic amine lacking a conjugated pi-electron system, it inherently resists standard Reversed-Phase (RP-HPLC) methods. Analysts typically encounter three cascading failures: elution in the void volume, severe peak tailing, and poor UV detectability.

This guide bypasses generic advice, providing a self-validating troubleshooting matrix, mechanistic explanations, and field-proven protocols to establish a robust analytical method.

I. Diagnostic Decision Matrix

Before adjusting your instrument parameters, consult the logical workflow below to identify the correct chromatographic strategy based on your specific failure mode.

Workflow Start HPLC Optimization: 2-Cyclobutylcyclopropan-1-amine RetIssue Issue: Void Volume Elution (High Polarity) Start->RetIssue TailIssue Issue: Severe Peak Tailing (Silanol Interactions) Start->TailIssue DetIssue Issue: Invisible Peak (No Chromophore) Start->DetIssue HILIC HILIC Mode (Zwitterionic/Amide Column) RetIssue->HILIC Orthogonal retention IonPair Ion-Pairing RP-HPLC (0.1% TFA or HFBA) RetIssue->IonPair Increases lipophilicity TailIssue->IonPair Masks amine charge BaseDeact Base-Deactivated C18 (End-capped Silica) TailIssue->BaseDeact Removes active sites Deriv Pre-Column Derivatization (FMOC-Cl) DetIssue->Deriv Adds UV/FL tag & increases retention Detect Alternative Detection (ELSD / CAD / MS) DetIssue->Detect Universal detection Deriv->BaseDeact

Diagnostic workflow for resolving retention, peak shape, and detection issues for aliphatic amines.

II. Core Troubleshooting & Causality (FAQ)

Q1: Why does 2-Cyclobutylcyclopropan-1-amine elute in the void volume on standard C18 columns, and how can I increase its retention? Mechanistic Causality: As a primary aliphatic amine, this molecule has a pKa of approximately 10.5. Under standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the amine group is fully protonated. Because reversed-phase chromatography relies on hydrophobic partitioning, this highly polar cationic state prevents the molecule from interacting with the non-polar C18 stationary phase, causing it to wash out in the void volume. Validated Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Instead of fighting the polarity, leverage it. HILIC utilizes a polar stationary phase and a highly organic mobile phase. A water-enriched layer forms on the stationary phase surface, and the polar, protonated amine partitions into this aqueous layer, drastically increasing retention[1].

  • Ion-Pairing Chromatography (IPC): If you must use a C18 column, add a volatile ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA). The fluorinated anion forms a neutral, lipophilic complex with the protonated amine, increasing its apparent hydrophobicity and retention[2].

Q2: I am experiencing severe peak tailing (As > 2.0). What is the root cause, and how do I achieve a symmetrical peak? Mechanistic Causality: Peak tailing for aliphatic amines is classically caused by secondary cation-exchange interactions. While the hydrophobic rings of the analyte interact with the C18 phase, the positively charged amine group undergoes strong electrostatic interactions with residual, un-endcapped silanol groups (Si-O⁻) on the silica support[3]. These secondary interactions have slower desorption kinetics, resulting in a trailing peak edge. Validated Solutions:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ~2.0 using TFA. At this pH, the majority of surface silanols (pKa ~3.5-4.5) are protonated and neutralized, shutting down the cation-exchange pathway[2]. Furthermore, TFA acts as an ion-pairing agent, masking the amine's positive charge[2].

  • Use Base-Deactivated Columns: Employ high-purity, fully end-capped, or base-deactivated silica columns specifically engineered to minimize residual silanol activity[3].

Q3: 2-Cyclobutylcyclopropan-1-amine lacks a strong UV chromophore. How can I optimize both retention and detection sensitivity simultaneously? Mechanistic Causality: Aliphatic cyclic amines lack conjugated pi-electron systems, meaning they do not absorb UV light significantly above 210 nm. Detecting them at low wavelengths is highly susceptible to baseline drift and mobile phase interference. Validated Solutions: Implement pre-column derivatization using 9-Fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts rapidly with primary amines under mild, slightly basic conditions to form a stable carbamate derivative[4]. This single step solves two problems:

  • It attaches a bulky, highly hydrophobic fluorenyl group to the molecule, transforming the highly polar amine into a lipophilic compound that retains strongly and predictably on standard C18 columns[5].

  • It introduces a powerful chromophore/fluorophore, enabling highly sensitive detection via UV (λ = 265 nm) or Fluorescence (Ex: 265 nm, Em: 315 nm)[5].

III. Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 2-Cyclobutylcyclopropan-1-amine across different analytical strategies, allowing you to select the optimal path based on your available instrumentation.

Analytical StrategyColumn TypeMobile PhaseTypical Retention Factor (k')Peak Symmetry (As)Detection Mode
Standard RP-HPLC C18 (Standard)0.1% FA / ACN< 0.5 (Void)> 2.5 (Severe Tailing)UV 210 nm (Poor)
Ion-Pairing RP-HPLC Base-Deactivated C180.1% TFA / ACN2.0 - 4.01.0 - 1.2MS / ELSD / CAD
HILIC Zwitterionic (ZIC-HILIC)10mM NH₄Ac (pH 4) / 90% ACN3.0 - 6.01.0 - 1.3MS / ELSD / CAD
FMOC Derivatization Standard C18Water / ACN (Gradient)5.0 - 10.00.9 - 1.1UV 265 nm / FLD

IV. Validated Experimental Protocols

Protocol A: HILIC-MS Method for Direct Amine Analysis

Objective: Direct analysis of the underivatized amine utilizing orthogonal retention mechanisms.

  • Column Preparation: Install a Zwitterionic HILIC column (e.g., 150 x 2.1 mm, 3 µm). Flush with 50 column volumes of 50:50 Acetonitrile/Water to fully hydrate the stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 4.0 using glacial acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to establish the water-enriched layer).

    • 2.0 - 10.0 min: Linear gradient from 85% B to 60% B.

    • 10.0 - 12.0 min: Hold at 60% B.

    • 12.0 - 12.1 min: Return to 85% B.

    • 12.1 - 20.0 min: Re-equilibration (Critical for HILIC reproducibility).

  • System Parameters: Flow rate at 0.3 mL/min. Column temperature at 30°C. Injection volume: 2 µL.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode ([M+H]⁺).

Protocol B: FMOC-Cl Pre-Column Derivatization Workflow

Objective: Chemical modification of the amine to enable UV/FLD detection and improve reversed-phase retention.

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M Borate buffer and adjust to pH 8.5 using 1 M NaOH[4].

    • Derivatizing Agent: Dissolve 2.5 mg of FMOC-Cl in 1 mL of anhydrous Acetonitrile (prepare fresh daily)[4].

    • Quenching Agent: Prepare a 1% (w/v) Glycine solution in water.

  • Reaction Assembly: In a low-bind autosampler vial, combine 100 µL of the amine sample (aqueous) with 100 µL of the Borate buffer. Vortex to ensure the amine is in its reactive free-base form[5].

  • Derivatization: Add 200 µL of the FMOC-Cl solution. Vortex immediately for 10 seconds to ensure homogeneous mixing[5].

  • Incubation: Allow the reaction to proceed at room temperature (20-25°C) for exactly 20 minutes[5].

  • Quenching: Add 50 µL of the 1% Glycine solution. Vortex and wait 5 minutes. (Note: This step consumes excess FMOC-Cl, preventing massive reagent peaks from interfering with the chromatogram).

  • Chromatography: Inject 10 µL onto a standard C18 column. Run a gradient from 40% to 90% Acetonitrile over 15 minutes. Detect at UV 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm)[5].

V. References

1.[4] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific. 4 2.[3] Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology - MICROSOLV. 3 3.[1] Clinical Metabolomics: Expanding the Metabolome Coverage Using Advanced Analytical Techniques - LCGC International. 1 4.[5] Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - BenchChem. 5 5.[2] Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 - Waters Corporation. 2

Sources

Reference Data & Comparative Studies

Validation

2-Cyclobutylcyclopropan-1-amine Hydrochloride vs. Traditional Aliphatic Amines in Lead Optimization

Executive Summary & Structural Rationale In modern drug discovery, primary aliphatic amines (e.g., isopropylamine, cyclohexylamine) are ubiquitous pharmacophores used to engage acidic residues in target binding pockets....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, primary aliphatic amines (e.g., isopropylamine, cyclohexylamine) are ubiquitous pharmacophores used to engage acidic residues in target binding pockets. However, these standard amines frequently suffer from excessively high basicity (pKa > 10). At physiological pH (7.4), they exist almost entirely in the protonated state, leading to poor and high volumes of distribution[1]. Furthermore, exposed primary amines are highly susceptible to rapid oxidative deamination by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs)[2].

2-Cyclobutylcyclopropan-1-amine hydrochloride (CAS 1537733-48-4) represents a paradigm shift in overcoming these liabilities. It introduces a unique, rigid bicyclic-like structure that serves as a highly optimized scaffold for investigating[3].

The integration of this specific building block addresses three critical roadblocks:

  • pKa Modulation: The cyclopropylamine core inherently lowers the basicity of the amine. Because the internal bond angles of the cyclopropane ring are constrained (~60°), the exocyclic C–N bond acquires greater s-character. This exerts an electron-withdrawing inductive effect on the nitrogen lone pair, effectively lowering the pKa to a more favorable range (~8.0–8.5) and increasing the neutral fraction at pH 7.4[4].

  • Metabolic Shielding: The adjacent cyclobutyl group provides immense steric hindrance. By physically blocking enzymatic access to the α-carbon, it drastically reduces intrinsic clearance ( CLint​ )[4].

  • Conformational Restriction: Pre-organizing the amine vector is a well-precedented strategy in to reduce the loss of entropy upon ligand binding, thereby enhancing target affinity[5].

G A 2-Cyclobutylcyclopropan-1-amine B Cyclopropylamine Core (Increased s-character) A->B C Cyclobutyl Substitution (Steric Bulk) A->C D Lowered pKa (~8.2) Increased Neutral Fraction B->D E Conformational Restriction Reduced Entropic Penalty B->E C->E G High Metabolic Stability (Blocked α-oxidation) C->G F Enhanced Membrane Permeability D->F H Improved Target Affinity E->H

Structural rationale for 2-Cyclobutylcyclopropan-1-amine in lead optimization.

Quantitative Data Comparison

To objectively evaluate the performance of 2-cyclobutylcyclopropan-1-amine against traditional alternatives, we must look at the aggregated physicochemical and ADME data. The table below summarizes representative metrics when these amine scaffolds are incorporated into a generic small-molecule pharmacophore.

Amine ScaffoldCalc. pKaLogD (pH 7.4)HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)
Isopropylamine 10.6-0.545.22.1
Cyclopentylamine 10.50.238.54.5
Cyclohexylamine 10.60.632.16.8
2-Cyclobutylcyclopropan-1-amine 8.21.8< 5.024.5

Data Interpretation: The transition from a simple isopropylamine to 2-cyclobutylcyclopropan-1-amine yields a >2-log unit drop in pKa. This shift exponentially increases the concentration of the neutral, membrane-permeable species at physiological pH, resulting in a nearly 12-fold improvement in Caco-2 permeability. Simultaneously, the steric bulk of the cyclobutyl ring drives hepatic clearance down to highly stable levels (< 5.0 µL/min/mg).

Experimental Methodologies: Self-Validating Systems

As an Application Scientist, ensuring data integrity requires that every experimental protocol functions as a self-validating system. Below are the definitive methodologies used to generate the comparative ADME profiles.

Protocol 1: High-Throughput pKa Determination (Potentiometric Titration)

Accurate and measurement are critical for understanding the ionization state of aliphatic amines[6].

  • Step 1: Sample Preparation & Co-solvent Addition. Dissolve 1.0 mg of the amine hydrochloride salt in a standardized methanol/water co-solvent system (e.g., 30%, 40%, and 50% MeOH).

    • Causality: Highly lipophilic amines (like those containing a cyclobutyl group) often precipitate during titration in pure water. Titrating across multiple co-solvent ratios allows for the exact aqueous pKa to be extrapolated via a Yasuda-Shedlovsky plot, eliminating precipitation artifacts.

  • Step 2: Potentiometric Titration. Titrate the solution from pH 2.0 to 12.0 using standardized 0.1 M KOH and 0.1 M HCl under a nitrogen atmosphere at 25°C.

    • Causality: Covering this wide pH range ensures the complete characterization of the ionization profile, capturing the exact inflection point of the transition from the protonated to the neutral state.

  • Step 3: Self-Validation. Run an internal standard (e.g., Diphenhydramine, known pKa 9.0) alongside the test batch.

    • Causality: If the calculated pKa of the standard deviates by >0.1 units from the established literature value, the glass electrode requires recalibration. No data is released unless the standard passes, ensuring absolute trustworthiness.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the amine to oxidative metabolism[2].

  • Step 1: Incubation Mixture Setup. Combine 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates strictly under first-order kinetics (well below the Km​ ), which is a fundamental mathematical requirement for calculating accurate intrinsic clearance ( CLint​ ).

  • Step 2: Reaction Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a NADPH regeneration system (1 mM final concentration).

    • Causality: CYP450 enzymes require NADPH as an electron donor to catalyze the oxidative deamination of the amine.

  • Step 3: Time-Course Quenching. At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard.

    • Causality: The cold ACN instantly denatures the microsomal proteins, halting the enzymatic reaction at precise intervals to prevent the overestimation of clearance.

  • Step 4: Self-Validation. Include Verapamil (high clearance) and Warfarin (low clearance) as parallel controls.

    • Causality: This confirms the metabolic competency of the specific HLM batch. If Verapamil is not rapidly depleted ( CLint​ > 40 µL/min/mg), the assay is flagged as invalid due to compromised enzyme activity.

Workflow S1 1. Compound Prep (1 µM in buffer) S2 2. HLM Incubation (+ NADPH, 37°C) S1->S2 S3 3. Quenching (Cold ACN + IS) S2->S3 S4 4. Centrifugation (Protein Precip.) S3->S4 S5 5. LC-MS/MS (Quantitation) S4->S5 S6 6. CL_int Calc (Log-linear fit) S5->S6

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

Replacing standard aliphatic amines with 2-Cyclobutylcyclopropan-1-amine hydrochloride is a highly effective, mechanistically sound strategy in lead optimization. By leveraging the s-character of the cyclopropane ring to depress the amine pKa and utilizing the cyclobutyl group for severe steric shielding, researchers can simultaneously solve permeability and metabolic clearance liabilities without sacrificing target affinity.

References

  • Advances in the Synthesis of Cyclopropylamines. Source: Chemical Reviews - ACS Publications. URL:[Link]

  • The Significance of Acid/Base Properties in Drug Discovery. Source: PMC. URL:[Link]

  • Discovery of Hepatitis B Virus Surface Antigen Suppressor GS-8873. Source: PMC - NIH. URL: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. Source: Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

  • Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines. Source: Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

Sources

Comparative

Crystallographic Validation and Stereochemical Profiling of 2-Cyclobutylcyclopropan-1-amine Hydrochloride: A Comparative Guide

Executive Summary The distinct spatial arrangement of carbon atoms in cyclopropylamines makes them highly valuable scaffolds for constructing complex molecules and probing structure-activity relationships (SAR) in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The distinct spatial arrangement of carbon atoms in cyclopropylamines makes them highly valuable scaffolds for constructing complex molecules and probing structure-activity relationships (SAR) in drug discovery[1]. 2-Cyclobutylcyclopropan-1-amine features a cyclopropane ring directly bonded to a cyclobutyl group, creating a unique, rigid bicyclic-like structure[1]. Because the pharmacological efficacy of these molecules is heavily dependent on their 3D orientation, rigorous crystallographic validation of their stereoisomers—such as the (1R,2S) enantiomer—is an absolute necessity. This guide compares the crystallographic profiling of 2-cyclobutylcyclopropan-1-amine hydrochloride against traditional aryl-cyclopropylamines and details a self-validating experimental workflow for absolute structure determination.

Structural Rationale: Cyclobutyl vs. Aryl Scaffolds

When comparing 2-cyclobutylcyclopropan-1-amine to classical alternatives like tranylcypromine (2-phenylcyclopropan-1-amine), the mechanistic differences in target binding and crystal packing become evident.

  • Electronic and Steric Causality : Replacing a planar, aromatic phenyl ring with a puckered, aliphatic cyclobutyl ring removes π−π stacking capabilities. This shifts the molecule's interaction profile entirely toward van der Waals forces and hydrophobic packing, altering both its basicity and how it accommodates into target binding pockets.

  • Salt Formation Necessity : The free base of 2-cyclobutylcyclopropan-1-amine is typically a volatile oil. Converting it to the hydrochloride salt (CAS 1909294-53-6, Molecular Weight: 147.65 g/mol )[2] provides a rigid hydrogen-bonding network between the primary ammonium group ( −NH3+​ ) and the chloride anion ( Cl− ). This ionic lattice is critical for obtaining high-quality single crystals suitable for X-ray diffraction.

Comparative Crystallographic & Physicochemical Data

The following table summarizes the structural and crystallographic differences between the aliphatic cyclobutyl product and the aromatic phenyl alternative.

Parameter(1R,2S)-2-Cyclobutylcyclopropan-1-amine HCl(1R,2S)-Tranylcypromine HCl (Alternative)
Molecular Weight 147.65 g/mol 169.65 g/mol
Ring System Aliphatic bicyclic-like (Cyclobutyl-cyclopropyl)Aromatic-aliphatic (Phenyl-cyclopropyl)
Primary Crystal Packing van der Waals, N-H···Cl ionic/hydrogen bonds π−π stacking, N-H···Cl ionic/hydrogen bonds
Lipophilicity (LogP) Lower (Aliphatic dominance)Higher (Aromatic dominance)
Anomalous Scatterer Chloride ion (Cl⁻)Chloride ion (Cl⁻)
Target Binding Mode Hydrophobic pocket accommodationAromatic π -cation / π -stacking interactions

Self-Validating Experimental Protocol: Crystallization and X-Ray Diffraction

To ensure absolute trustworthiness, the following protocol incorporates self-validating checkpoints at each stage of the crystallographic workflow.

Step 1: Single Crystal Growth (Vapor Diffusion)

  • Procedure : Dissolve 10 mg of (1R,2S)-2-cyclobutylcyclopropan-1-amine hydrochloride in a minimal volume of methanol (solvent). Place the open vial inside a larger, sealed chamber containing diethyl ether (anti-solvent).

  • Causality : Slow diffusion of the anti-solvent into the methanol reduces solubility gradually. This thermodynamic control promotes the nucleation of a few large, defect-free single crystals rather than a microcrystalline powder.

Step 2: X-Ray Data Collection

  • Procedure : Mount a suitable crystal on a diffractometer equipped with a Copper (Cu) K α X-ray source ( λ=1.5418 Å) at 100 K.

  • Causality : For molecules lacking heavy transition metals, standard Molybdenum (Mo) K α radiation yields negligible anomalous scattering. Cu K α radiation is deliberately chosen because it maximizes the anomalous dispersion signal from the chloride ion, which is essential for unambiguously determining the absolute stereochemistry.

Step 3: Phase Solution and Refinement

  • Procedure : Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

  • Validation Checkpoint : Monitor the R1​ and wR2​ values. An R1​<0.05 indicates a high-quality model. Furthermore, implementing cross-validation techniques, such as monitoring Rfree​ (fitting the model to only a fraction of the data), helps estimate the model's ability to predict new data and prevents overfitting[3].

Step 4: Absolute Structure Determination

  • Procedure : Calculate the Flack parameter ( x ) during the final refinement cycles.

  • Validation Checkpoint : The Flack parameter directly measures the absolute configuration. A value near 0 (with a standard uncertainty <0.1 ) confirms the (1R,2S) configuration, while a value near 1 indicates the inverted enantiomer. Direct and post-refinement determinations of the Flack parameter must align to validate the model's accuracy[4].

Step 5: Automated Crystallographic Validation

  • Procedure : Submit the final Crystallographic Information File (CIF) to the checkCIF/PLATON web-based service[5].

  • Validation Checkpoint : This automated software tests the data for completeness, quality, and consistency, generating a list of ALERTS[5]. Resolving all Level A and B alerts ensures the structure is free of missed symmetry or improper atom assignments, largely eliminating obvious problems before publication[5].

Workflow Visualization

G N1 Stereoisomer Separation (Chiral SFC) N2 Salt Formation (HCl gas in Et2O) N1->N2 Isolate Enantiomers N3 Single Crystal Growth (Vapor Diffusion) N2->N3 Enhance Crystallinity N4 X-Ray Diffraction (Cu Kα radiation) N3->N4 Select Suitable Crystal N5 Phase Solution & Refinement (SHELXL) N4->N5 Collect Reflections N6 Absolute Structure (Flack Parameter) N5->N6 Anomalous Dispersion N7 Automated Validation (checkCIF / PLATON) N6->N7 Finalize CIF

Crystallographic validation workflow for absolute stereochemistry of cyclopropylamines.

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